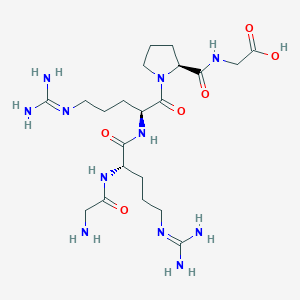![molecular formula C15H15N5 B14207364 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-33-7](/img/structure/B14207364.png)
3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions (MCRs). One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of MCRs and the use of efficient catalysts like iodine suggest that scaling up the synthesis for industrial purposes could be feasible with appropriate optimization of reaction conditions .
化学反応の分析
Types of Reactions
3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyrazine core.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group and the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyrazine oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine core .
科学的研究の応用
3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for studying cellular processes and interactions.
作用機序
The mechanism of action of 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine: This compound shares a similar imidazo[1,2-a] core but differs in the attached functional groups.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives of imidazo[1,2-a]pyrazine exhibit similar biological activities and chemical properties.
Uniqueness
3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and amino substituent contribute to its reactivity and potential as a therapeutic agent .
特性
CAS番号 |
787591-33-7 |
|---|---|
分子式 |
C15H15N5 |
分子量 |
265.31 g/mol |
IUPAC名 |
3-(4-aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H15N5/c16-11-3-1-10(2-4-11)13-9-18-15-14(19-12-5-6-12)17-7-8-20(13)15/h1-4,7-9,12H,5-6,16H2,(H,17,19) |
InChIキー |
XUOJVSGULJHSII-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)

![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)



![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)
![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)

![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)

